

A Comparative Guide to Anti-Human CCR4 Antibodies with Mouse Cross-Reactivity

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For researchers in immunology, oncology, and drug development, the C-C chemokine receptor 4 (CCR4) is a critical target. Its role in immune cell trafficking, particularly of T regulatory cells (Tregs), and its expression on various cancer cells make it a focal point for therapeutic antibody development. When preclinical studies in mouse models are necessary, the choice of antibody becomes paramount. This guide provides an objective comparison of anti-human CCR4 antibodies that exhibit cross-reactivity with mouse CCR4, alongside mouse-specific alternatives, supported by experimental data and detailed protocols.

Understanding the Importance of Cross-Reactivity

The ideal antibody for translational research seamlessly transitions from human-derived samples to animal models. An anti-human antibody that effectively binds to the mouse ortholog of the target protein allows for consistent and comparable results across different stages of research, from in vitro studies on human cells to in vivo efficacy and toxicity studies in mice. This cross-reactivity eliminates the need for developing and validating a separate, species-specific antibody, thereby saving time and resources.

Performance Comparison of Anti-CCR4 Antibodies

This section compares a cross-reactive anti-human CCR4 antibody with a mouse-specific counterpart across key applications: flow cytometry and western blotting.

Cross-Reactive Anti-Human CCR4 Antibody: Clone 205410

The monoclonal antibody clone 205410, available from R&D Systems (catalog # MAB1567), is an anti-human CCR4 antibody that has been cited for its cross-reactivity with both mouse and rat CCR4.^[1] While the manufacturer's data primarily showcases its performance on human and rat cells, its utility in mouse studies has been noted in various publications.^[1]

Mouse-Specific Anti-CCR4 Antibody: Clone C4Mab-1

For a direct comparison, we will look at the performance of the novel rat anti-mouse CCR4 monoclonal antibody, C4Mab-1. This antibody was developed specifically for detecting mouse CCR4 and has been well-characterized for its use in flow cytometry.^[2]

Flow Cytometry Data

Flow cytometry is a crucial application for identifying and quantifying cell populations expressing CCR4. The following table summarizes the performance of the cross-reactive and mouse-specific antibodies.

| Antibody | Clone | Species Reactivity | Application | Cell Type | Key Quantitative Data |
|----------------|-------------------------------|----------------------|----------------|---|--|
| Cross-Reactive | 205410 (R&D Systems, MAB1567) | Human, Mouse, Rat[1] | Flow Cytometry | Human PBMCs | Stains human CCR4-transfected cells and detects CCR4 on human PBLs. [1][3] |
| Mouse-Specific | C4Mab-1 | Mouse | Flow Cytometry | CHO/mCCR4, P388 (mouse lymphoid neoplasm), J774-1 (mouse macrophage-like) | KD for CHO/mCCR4 : 4.2×10^{-9} M; KD for P388: 5.4×10^{-7} M; KD for J774-1: 1.1×10^{-6} M. [2] |

A study on a fully human antagonistic antibody against CCR4, clone 503, demonstrated its binding to HEK-293 cells transiently expressing human, rhesus macaque, or mouse CCR4, providing evidence of its cross-reactivity.

Western Blotting Data

Western blotting is used to detect the CCR4 protein in cell or tissue lysates.

| Antibody | Catalog # | Species Reactivity | Application | Cell/Tissue Lysate | Observed Band Size |
|----------------|----------------------|--------------------|--------------|----------------------------------|--------------------|
| Mouse-Specific | AF5207 (R&D Systems) | Mouse | Western Blot | EL-4 mouse lymphoblast cell line | ~42 kDa[3] |

The R&D Systems polyclonal antibody AF5207 specifically detects mouse CCR4 in western blotting, showing a distinct band at the expected molecular weight.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon experimental findings.

Flow Cytometry Protocol for Cell Surface Staining of Mouse Splenocytes

This protocol is adapted for the staining of mouse splenocytes with an anti-CCR4 antibody.

1. Cell Preparation:

- Prepare a single-cell suspension from a mouse spleen in FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA).
- Lyse red blood cells using a suitable lysis buffer.
- Wash the cells with FACS Buffer and resuspend to a concentration of 1×10^7 cells/mL.

2. Fc Receptor Blocking:

- Add an Fc block reagent (e.g., anti-mouse CD16/32) to the cell suspension.
- Incubate for 10-15 minutes on ice.

3. Antibody Staining:

- Without washing, add the primary anti-CCR4 antibody (e.g., C4Mab-1 or a cross-reactive antibody) at the predetermined optimal concentration.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS Buffer.

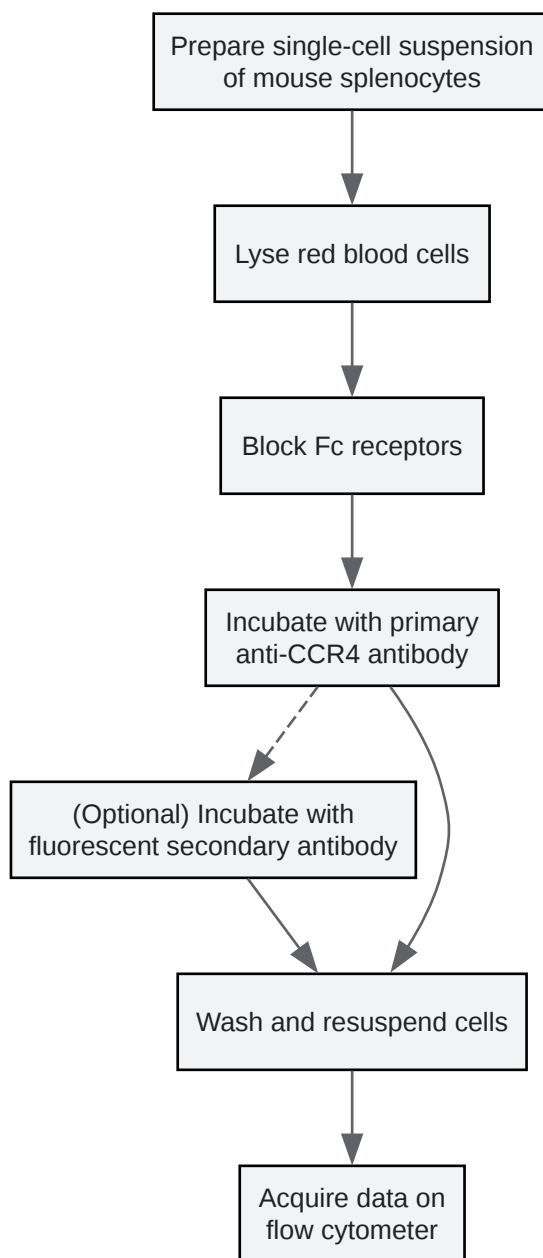
4. Secondary Antibody Staining (if required):

- If the primary antibody is unconjugated, resuspend the cells in a solution containing a fluorescently labeled secondary antibody.
- Incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS Buffer.

5. Data Acquisition:

- Resuspend the cells in FACS Buffer and acquire the data on a flow cytometer.

Workflow for Flow Cytometry Staining of Mouse Splenocytes



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Flow Cytometry Staining Workflow

Western Blot Protocol for Detection of Mouse CCR4

This protocol is suitable for detecting mouse CCR4 in cell lysates using an antibody like R&D Systems AF5207.

1. Sample Preparation:

- Lyse cells (e.g., EL-4) in RIPA buffer supplemented with protease inhibitors.
- Determine protein concentration using a BCA assay.

2. SDS-PAGE:

- Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the proteins from the gel to a PVDF membrane.

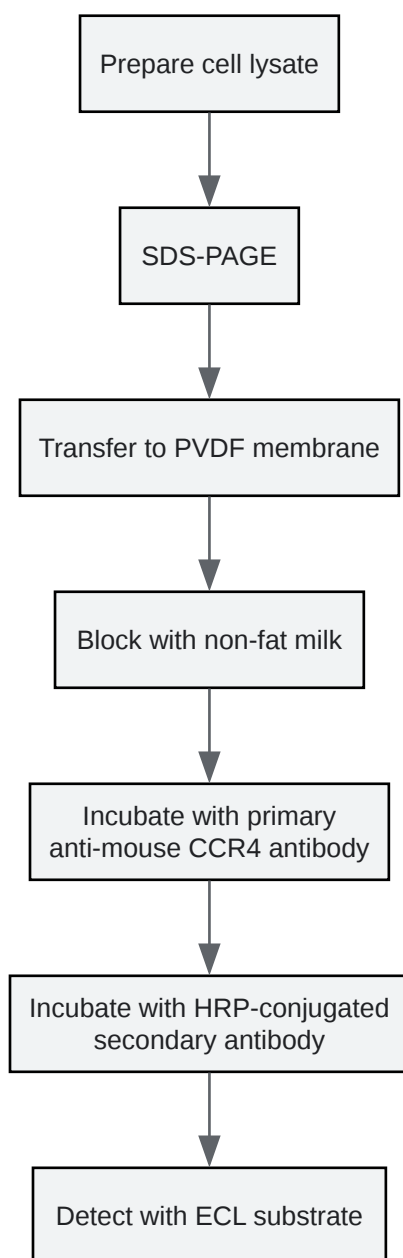
4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-mouse CCR4 antibody (e.g., AF5207 at 1 µg/mL) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

5. Detection:

- Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Workflow for Western Blotting



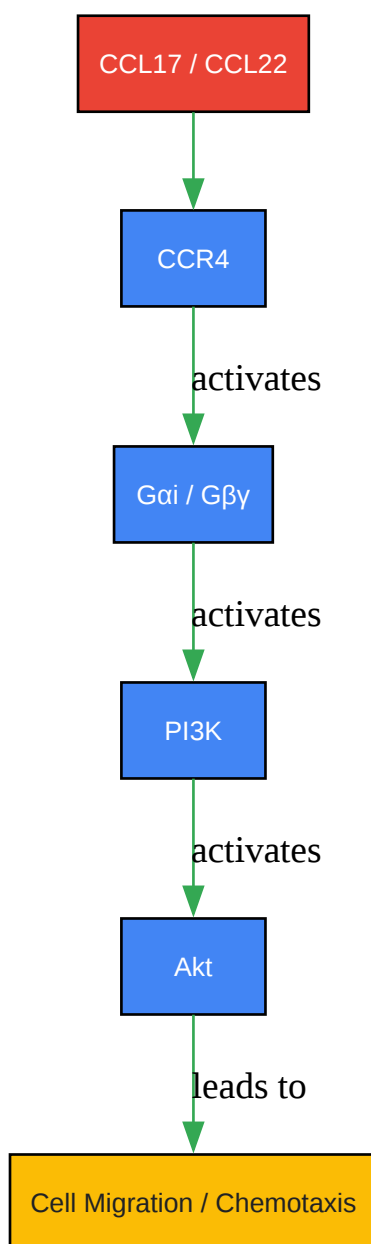
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Western Blotting Workflow

Signaling Pathway of CCR4

CCR4 activation by its ligands, CCL17 and CCL22, initiates a signaling cascade that is crucial for cell migration.

CCR4 Signaling Cascade



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Simplified CCR4 Signaling Pathway

Conclusion

The choice between a cross-reactive anti-human CCR4 antibody and a mouse-specific antibody depends on the specific needs of the research. A cross-reactive antibody like clone 205410 offers the advantage of consistency across human and mouse studies, though its performance on mouse samples should be carefully validated. For studies focused solely on mouse models, a dedicated mouse-specific antibody such as C4Mab-1 for flow cytometry or

AF5207 for western blotting may provide more robust and reliable results. Researchers should always perform in-house validation to ensure the chosen antibody performs as expected in their specific experimental setup.

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